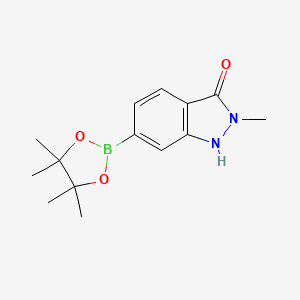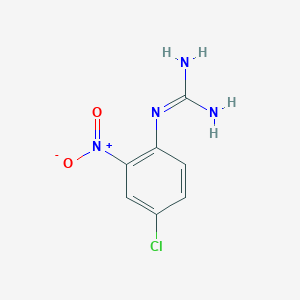
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and a hydroxyl group at the third position
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitrobenzene and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the nitro group on the benzene ring by the piperidine ring. This is typically achieved under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds:
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a similar structure but with a single fluorine atom, leading to different chemical reactivity and biological activity.
1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one:
Properties
Molecular Formula |
C11H12F2N2O3 |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H12F2N2O3/c12-9-4-7(15(17)18)5-10(13)11(9)14-3-1-2-8(16)6-14/h4-5,8,16H,1-3,6H2 |
InChI Key |
XQKQMLCKAAHSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)








